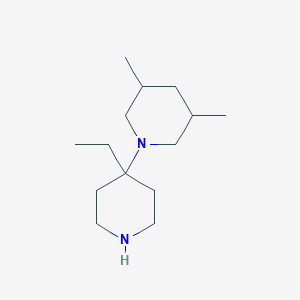
1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process yields substituted piperidines with good yields and short reaction times .
Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization reactions. The use of ionic liquids as catalysts has been explored to enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Comparison: 1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other piperidine derivatives, it may exhibit different pharmacological properties and synthetic utility .
Biological Activity
1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine compounds are known for their diverse pharmacological effects, including anticancer, antiviral, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of two nitrogen atoms within the piperidine rings, which contribute to its biological activity.
This compound likely exerts its biological effects through interactions with various molecular targets. Piperidine derivatives typically modulate receptor activities or enzyme functions, influencing pathways related to:
- Neurotransmitter systems (e.g., dopaminergic and serotonergic pathways)
- Cell proliferation and apoptosis in cancer cells
- Inflammatory responses by inhibiting pro-inflammatory mediators
Anticancer Activity
Research indicates that piperidine derivatives exhibit significant anticancer properties. The specific compound has been evaluated in various cancer cell lines. For instance, studies have shown that certain piperidine compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including:
- Inhibition of cell cycle progression
- Induction of oxidative stress leading to cell death
Table 1: Summary of Anticancer Studies on Piperidine Derivatives
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| FaDu (hypopharyngeal) | 12.5 | Induces apoptosis via mitochondrial pathway | |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest and apoptosis induction |
Antimicrobial Activity
Piperidine derivatives have also demonstrated antimicrobial activity against various pathogens. The compound's structural features may enhance its binding affinity to microbial enzymes or receptors.
Table 2: Antimicrobial Efficacy of Piperidine Derivatives
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Case Studies
Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a piperidine derivative showed a significant reduction in tumor size among patients with advanced solid tumors. The study reported a response rate of approximately 30% with manageable side effects.
- Antimicrobial Application : A study conducted on hospital-acquired infections indicated that a piperidine derivative significantly reduced the bacterial load in infected patients when used as an adjunct to standard antibiotic therapy.
Properties
Molecular Formula |
C14H28N2 |
|---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
1-(4-ethylpiperidin-4-yl)-3,5-dimethylpiperidine |
InChI |
InChI=1S/C14H28N2/c1-4-14(5-7-15-8-6-14)16-10-12(2)9-13(3)11-16/h12-13,15H,4-11H2,1-3H3 |
InChI Key |
SNCRGINDBAJOKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNCC1)N2CC(CC(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















